2,5-Dinitrobenzofuran

Description

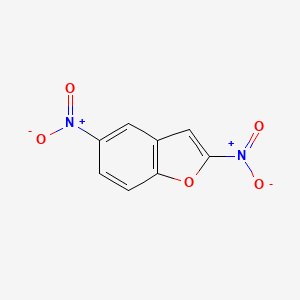

2,5-Dinitrobenzofuran (CAS: 69227-69-6) is a nitro-substituted benzofuran derivative with the molecular formula C₈H₄N₂O₅ and a molecular weight of 208.13 g/mol . Its structure consists of a fused benzene and furan ring system, with nitro (-NO₂) groups at the 2- and 5-positions. Nitro groups are strong electron-withdrawing substituents, rendering the compound highly polar and reactive, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Properties

IUPAC Name |

2,5-dinitro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACDRIKGMSQONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318349 | |

| Record name | 2,5-Dinitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-69-6 | |

| Record name | NSC329128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dinitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrobenzofuran typically involves the nitration of benzofuran. One common method is the electrophilic nitration of benzofuran using a mixture of concentrated nitric acid and acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to minimize by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrobenzofuran undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Reduction: 2,5-Diaminobenzofuran.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dinitrobenzofuran has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dinitrobenzofuran involves its interaction with biological molecules through its nitro groups. These groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 2,5-Dinitrobenzofuran with two structurally related furan derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|---|

| This compound | 69227-69-6 | C₈H₄N₂O₅ | 208.13 | Nitro (2,5) | Aromatic benzofuran ring |

| 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan | Not provided | C₁₂H₆N₂O₂ | ~210 | Bromo, cyano, benzoxazolyl | Furan fused with benzoxazole |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | Not provided | C₂₈H₂₀Br₂O (inferred) | ~546.3 | Dibromo, tetraphenyl | Non-aromatic dihydrofuran ring |

Key Observations :

Substituent Effects: this compound’s nitro groups enhance electrophilicity, making it reactive in reduction or substitution reactions. In contrast, 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan (Compound 8 in ) features bromo (-Br) and cyano (-CN) groups, which are also electron-withdrawing but enable distinct reactivity (e.g., Suzuki couplings for bromo, hydrolysis for cyano). 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran () includes bulky tetraphenyl groups and bromine atoms. The non-aromatic dihydrofuran ring reduces conjugation, while bromine facilitates halogen bonding, as noted in its crystal structure .

Synthetic Pathways: this compound: Synthesis details are absent in the evidence, but nitro groups are typically introduced via nitration of benzofuran. 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan: Synthesized by brominating 2-(5-cyanobenzoxazol-2-yl)furan using N-bromosuccinimide (NBS) in DMF .

Crystallographic and Steric Considerations :

- The dihydrofuran derivative’s tetraphenyl groups introduce significant steric hindrance, affecting solubility and crystal packing. Its structure features C–H⋯H and Br⋯Br interactions, which stabilize the lattice .

- In contrast, this compound’s planar aromatic system and polar nitro groups may favor π-π stacking and hydrogen bonding in the solid state.

Reactivity and Functional Potential

- This compound : Nitro groups are prone to reduction (e.g., to amines) or nucleophilic aromatic substitution, enabling derivatization for applications in materials science or medicinal chemistry.

- 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan: Bromo and cyano groups allow cross-coupling reactions (e.g., Suzuki-Miyaura) and hydrolysis to carboxylic acids, respectively .

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : Bromine atoms may participate in Ullmann or nucleophilic substitution reactions, while the dihydrofuran ring could undergo oxidation to regenerate aromaticity .

Biological Activity

2,5-Dinitrobenzofuran (C8H4N2O5) is a nitroaromatic compound known for its diverse biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives. The presence of nitro groups significantly enhances their effectiveness against various bacterial strains. For instance, compounds derived from this structure have demonstrated high activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 50 µg/mL |

Antitumor Activity

The antitumor properties of this compound have been extensively studied, revealing its potential as an anticancer agent. In vitro assays show that it exhibits significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung cancer) | 8.78 ± 3.62 | 2D Assay |

| NCI-H358 (Lung cancer) | 6.68 ± 15 | 2D Assay |

| MCF-7 (Breast cancer) | 15.49 ± 0.07 | Viability Assay |

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis through the internal mitochondrial pathway and increased production of reactive oxygen species (ROS). This dual mechanism leads to significant DNA damage, which is more challenging for cells to repair.

Case Study: Antitumor Efficacy in Vivo

In a notable study, the efficacy of a derivative of this compound was tested in vivo using a mouse model with transplanted tumors. The results indicated a marked reduction in tumor size compared to control groups treated with standard chemotherapeutics.

- Findings : The treatment group showed a tumor volume reduction of approximately 65% after four weeks.

- : These findings suggest that derivatives of this compound may provide a viable alternative or complement to existing cancer therapies.

Case Study: Antimicrobial Properties in Clinical Isolates

Another case study focused on the antimicrobial properties of synthesized derivatives against clinical isolates from patients with infections. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains.

- Findings : Among the tested compounds, one derivative achieved an MIC of 6.25 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).

- : This highlights the potential for developing new antibiotics based on the dinitrobenzofuran scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.